1-(3-FLUOROBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE
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Overview
Description
1-(3-FLUOROBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE is an organic compound that belongs to the class of piperazines It is characterized by the presence of a fluorobenzoyl group and a nitrophenylmethyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-FLUOROBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE can be synthesized through a multi-step process involving the following key steps:
Formation of 3-fluorobenzoyl chloride: This can be achieved by reacting 3-fluorobenzoic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution: The 3-fluorobenzoyl chloride is then reacted with piperazine to form 1-(3-fluorobenzoyl)piperazine.
Alkylation: The final step involves the alkylation of 1-(3-fluorobenzoyl)piperazine with 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-FLUOROBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 1-(3-aminobenzoyl)-4-[(3-nitrophenyl)methyl]piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the piperazine ring.
Scientific Research Applications
1-(3-FLUOROBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound in biological studies to investigate the effects of fluorobenzoyl and nitrophenylmethyl groups on biological systems.
Mechanism of Action
The mechanism of action of 1-(3-FLUOROBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to receptors: It may bind to specific receptors in the central nervous system, modulating their activity.
Inhibiting enzymes: The compound may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters.
Modulating signaling pathways: It may influence various signaling pathways, resulting in changes in cellular responses.
Comparison with Similar Compounds
1-(3-FLUOROBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE can be compared with other similar compounds, such as:
1-(3-chlorobenzoyl)-4-[(3-nitrophenyl)methyl]piperazine: This compound has a chlorine atom instead of a fluorine atom on the benzoyl group, which may result in different chemical and biological properties.
1-(3-fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine: This compound has the nitro group on the para position of the phenyl ring, which may affect its reactivity and interactions with biological targets.
Uniqueness: this compound is unique due to the presence of both fluorobenzoyl and nitrophenylmethyl groups, which confer distinct chemical and biological properties. The combination of these groups in a single molecule allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(3-fluorophenyl)-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c19-16-5-2-4-15(12-16)18(23)21-9-7-20(8-10-21)13-14-3-1-6-17(11-14)22(24)25/h1-6,11-12H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETKLSJCHVSZJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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